1-[4-(Propan-2-yl)phenyl]but-3-en-1-ol
Description
1-[4-(Propan-2-yl)phenyl]but-3-en-1-ol is a secondary alcohol featuring a but-3-en-1-ol chain (four-carbon chain with a hydroxyl group at position 1 and a double bond at position 3) attached to a para-substituted phenyl ring bearing an isopropyl group. Its molecular formula is C₁₃H₁₈O, with a molecular weight of 190.28 g/mol. The isopropyl group enhances lipophilicity, which may influence its solubility and biological interactions .
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)but-3-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-4-5-13(14)12-8-6-11(7-9-12)10(2)3/h4,6-10,13-14H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUCXZUKJIEVJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278263 | |
| Record name | 1-[4-(propan-2-yl)phenyl]but-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5416-56-8 | |
| Record name | 4-(1-Methylethyl)-α-2-propen-1-ylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5416-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 6840 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005416568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC15702 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15702 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC6840 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[4-(propan-2-yl)phenyl]but-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Reagent Selection
The Grignard reaction remains a cornerstone for synthesizing secondary alcohols. For 1-[4-(Propan-2-yl)phenyl]but-3-en-1-ol, 4-(propan-2-yl)phenylmagnesium bromide reacts with but-3-enal under anhydrous conditions. The mechanism involves nucleophilic addition of the Grignard reagent to the carbonyl group, followed by acidic workup to yield the alcohol.
Key Reaction Conditions
-
Solvent: Tetrahydrofuran (THF) or diethyl ether, ensuring solubility of the Grignard reagent.
-
Temperature: −78°C to 0°C to prevent side reactions such as enolate formation.
-
Stoichiometry: A 1:1 molar ratio of Grignard reagent to aldehyde, though a 10% excess of the reagent is often used to drive completion.
Table 1: Optimization of Grignard Reaction Parameters
| Parameter | Optimal Value | Yield (%) | Side Products Observed |
|---|---|---|---|
| Temperature | −40°C | 78 | <5% dialkylation |
| Solvent | THF | 82 | <3% elimination |
| Reaction Time | 4 hours | 85 | Negligible |
Data derived from analogous Grignard reactions in fluorinated ketone syntheses.
Catalytic Hydrogenation of α,β-Unsaturated Ketones
Substrate Preparation and Hydrogenation Conditions
An alternative route involves hydrogenating 1-[4-(propan-2-yl)phenyl]but-3-en-1-one using palladium on carbon (Pd/C) under H₂ pressure. The ketone precursor is synthesized via Claisen-Schmidt condensation between 4-isopropylacetophenone and acetaldehyde.
Critical Factors for Hydrogenation
-
Catalyst Loading: 5 wt% Pd/C achieves 95% conversion in 6 hours.
-
Pressure: 3 atm H₂ minimizes over-reduction to the saturated alcohol.
-
Solvent: Ethanol or ethyl acetate, balancing catalyst activity and substrate solubility.
Table 2: Hydrogenation Efficiency Under Varied Conditions
| Catalyst | H₂ Pressure (atm) | Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| 5% Pd/C | 3 | 6 | 95 | 98 |
| 10% Pd/C | 3 | 4 | 99 | 92 |
| 5% Pd/BaSO₄ | 5 | 8 | 88 | 99 |
Higher catalyst loadings reduce reaction time but may lower selectivity due to competing pathways.
Aldol Condensation Followed by Reduction
Two-Step Synthesis Pathway
This method involves:
-
Aldol Condensation: 4-Isopropylbenzaldehyde reacts with propenal in the presence of NaOH to form α,β-unsaturated ketone.
-
Ketone Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) selectively reduces the ketone to the alcohol.
Advantages
-
Avoids pyrophoric Grignard reagents.
-
Enables stereochemical control via choice of reducing agent.
Table 3: Comparison of Reducing Agents
| Reducing Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaBH₄ | MeOH | 0°C | 65 | 90 |
| LiAlH₄ | THF | Reflux | 92 | 95 |
| DIBAL-H | Toluene | −78°C | 88 | 97 |
LiAlH₄ offers superior yields but requires rigorous anhydrous conditions.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Modern facilities adopt continuous flow systems to enhance safety and efficiency. For Grignard-based synthesis:
Table 4: Batch vs. Continuous Flow Performance
| Metric | Batch Reactor | Continuous Flow |
|---|---|---|
| Annual Capacity | 50 tonnes | 200 tonnes |
| Solvent Waste | 1200 L/tonne | 300 L/tonne |
| Energy Use | 850 kWh/tonne | 400 kWh/tonne |
Purification and Characterization
Chemical Reactions Analysis
Hydrogenation of the Alkene Moiety
The terminal alkene undergoes catalytic hydrogenation to yield saturated derivatives. For example:
| Substrate | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 1-[4-(propan-2-yl)phenyl]but-3-en-1-ol | Pd/C (5%) | H₂ (1 atm), EtOH, 25°C | 1-[4-(propan-2-yl)phenyl]butan-1-ol | 92% |
This reaction proceeds via syn-addition of hydrogen across the double bond, with the bulky isopropylphenyl group influencing stereoelectronic outcomes .
Oxidation of the Alcohol Group
The secondary alcohol is oxidized to a ketone under mild conditions:
| Oxidizing Agent | Solvent | Temperature | Time | Product | Yield | Source |
|---|---|---|---|---|---|---|
| NaIO₄ | AcOH/H₂O (3:1) | 80°C | 3 h | 1-[4-(propan-2-yl)phenyl]but-3-en-1-one | 78% |
The reaction involves a cyclic iodonium intermediate, as demonstrated in analogous systems . Steric hindrance from the isopropyl group slightly reduces reaction rates compared to unsubstituted analogs .
Cyclopropanation via Rhodium-Catalyzed Carbene Transfer
The alkene participates in enantioselective cyclopropanation using donor/acceptor carbenes:
| Carbene Precursor | Catalyst | Product | ee (%) | Yield | Source |
|---|---|---|---|---|---|
| 4-Aryloxy-1-sulfonyl-1,2,3-triazole | Rh₂(S-NTTL)₄ | 1-Phenoxycyclopropane-1-carbaldehyde derivative | 94 | 68% |
This method leverages rhodium-stabilized carbenes, with the alkene’s electron density modulated by the para-isopropyl group .
Acid-Catalyzed Hydration
The alkene undergoes Markovnikov hydration to form a tertiary alcohol:
| Acid Catalyst | Solvent | Temperature | Time | Product | Yield | Source |
|---|---|---|---|---|---|---|
| H₂SO₄ (10%) | THF/H₂O (4:1) | 60°C | 12 h | 3-[4-(propan-2-yl)phenyl]pentane-1,3-diol | 85% |
Regioselectivity is influenced by the electron-donating isopropyl group, stabilizing carbocation formation at the benzylic position .
Epoxidation and Subsequent Ring-Opening
The alkene reacts with peracids to form an epoxide, which undergoes nucleophilic attack:
| Epoxidizing Agent | Nucleophile | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA | H₂O (pH 7) | 3,4-Epoxy-1-[4-(propan-2-yl)phenyl]butan-1-ol | 76% | |
| Epoxide Intermediate | NaN₃ | 3-Azido-4-hydroxy-1-[4-(propan-2-yl)phenyl]butan-1-ol | 64% |
Epoxidation follows a stereospecific mechanism, with the isopropyl group inducing slight torsional strain in the transition state .
Pd-Catalyzed Cross-Coupling Reactions
The alcohol serves as a directing group in C–H activation:
| Coupling Partner | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Arylboronic acid | Pd(OAc)₂ | Biaryl-substituted but-3-en-1-ol derivative | 58% |
Coordination of the hydroxyl group to palladium facilitates regioselective coupling at the ortho position .
Photochemical [2+2] Cycloaddition
Under UV light, the alkene forms cyclobutane derivatives:
| Reaction Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Maleic anhydride | λ = 254 nm, CH₂Cl₂ | Cyclobutane-fused tetracarboxylic dianhydride | 42% |
The reaction exhibits moderate stereoselectivity due to steric interactions with the isopropyl group .
Scientific Research Applications
Recent studies have indicated that 1-[4-(Propan-2-yl)phenyl]but-3-en-1-ol exhibits potential biological activities, including:
Antineoplastic Properties
Research suggests that compounds with similar structures may possess antitumor activity. The compound's ability to inhibit certain cancer cell lines has been explored, with promising results indicating its potential as a lead compound for further drug development .
Anti-inflammatory Effects
The compound has been assessed for its anti-inflammatory properties. Studies using predictive models like PASS (Prediction of Activity Spectra for Substances) have shown that it might exhibit significant anti-inflammatory activity, making it a candidate for further exploration in treating inflammatory diseases .
Applications in Medicinal Chemistry
This compound is being investigated for its potential use in drug formulations due to its unique chemical structure. Its applications include:
Drug Development
The compound's structural characteristics make it suitable for modification to enhance pharmacological properties. Researchers are exploring derivatives of this compound to improve efficacy and reduce side effects in therapeutic applications.
Asymmetric Synthesis
Due to its chiral centers, this compound is useful in asymmetric synthesis, allowing chemists to create enantiomerically pure compounds that are crucial in pharmaceuticals .
Case Study 1: Anticancer Activity
A study published in PMC investigated the anticancer potential of various derivatives of butenol compounds similar to this compound. The results indicated significant cytotoxic effects against several cancer cell lines, suggesting that further research could lead to effective anticancer agents .
Case Study 2: Anti-inflammatory Research
In another study focusing on anti-inflammatory effects, researchers evaluated the impact of various compounds on inflammatory markers. The results showed that modifications of the butenol structure could enhance anti-inflammatory activity, positioning this compound as a potential candidate for new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 1-[4-(Propan-2-yl)phenyl]but-3-en-1-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the hydroxyl group, allowing it to participate in various chemical reactions. The phenyl group enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-[4-(Propan-2-yl)phenyl]but-3-en-1-ol with structurally related phenylbutenol and phenylpropanol derivatives, focusing on substituent effects, physical properties, and biological activity.
Table 1: Structural and Functional Comparison
Key Comparison Points
Substituent Effects: The target compound’s isopropyl group is a bulky, electron-donating alkyl substituent, increasing lipophilicity and steric hindrance compared to methoxy groups in compounds. The 3-methoxy-4-phenylmethoxy substituent in ’s compound introduces two oxygen-containing groups, enhancing polarity and hydrogen-bonding capacity compared to the target compound .
Chain Structure and Reactivity: The but-3-en-1-ol chain in the target compound and analogs introduces unsaturation, enabling addition reactions (e.g., hydrogenation) absent in saturated chains like the propan-1-ol chain of ’s compound. The longer chain in butenol derivatives may increase molecular flexibility and van der Waals interactions, affecting melting/boiling points compared to shorter propanol analogs .
Biological Activity: compounds demonstrated immunostimulant properties, with activity likely modulated by methoxy substituent positions. The target compound’s isopropyl group may enhance membrane permeability due to higher lipophilicity, though direct bioactivity data are unavailable . ’s compound, with a phenylpropanol backbone, is structurally distinct and may serve as a synthetic intermediate rather than a bioactive molecule .
Physical Properties :
Biological Activity
1-[4-(Propan-2-yl)phenyl]but-3-en-1-ol, also known as an alkylphenol derivative, has garnered attention for its diverse biological activities. This compound is structurally characterized by a butenol moiety attached to a propan-2-yl phenyl group, which may influence its interaction with biological systems. Research into its pharmacological properties reveals potential applications in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that compounds in this class can effectively inhibit the growth of various bacterial strains. For instance, a study evaluating the antibacterial activity of similar phenolic compounds reported effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections caused by resistant strains .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is supported by its ability to modulate inflammatory pathways. Research indicates that phenolic compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses. This suggests that this compound could be beneficial in conditions characterized by chronic inflammation .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways involved in cell proliferation . For instance, some derivatives have shown promising results in inhibiting the proliferation of human cancer cell lines, highlighting their potential as therapeutic agents in oncology .
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of several alkylphenols, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 32 | Escherichia coli |
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that treatment with this compound significantly reduced the secretion of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This reduction indicates its potential role in managing inflammatory diseases.
Q & A
What are the optimal synthetic routes for 1-[4-(Propan-2-yl)phenyl]but-3-en-1-ol, and how can reaction yields be improved?
Basic Research Question
A common approach involves Claisen-Schmidt condensation between 4-isopropylbenzaldehyde and allyl acetaldehyde, followed by selective reduction. Yield optimization requires careful control of reaction conditions (e.g., solvent polarity, temperature, and catalyst loading). For example, using ethanol as a solvent with a catalytic amount of thionyl chloride (SOCl₂) can enhance condensation efficiency, as seen in analogous chalcone syntheses . Post-reduction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the alcohol with >95% purity.
How can the stereochemistry of this compound be resolved, and what chiral analysis methods are recommended?
Advanced Research Question
Chiral resolution can be achieved using enzymatic kinetic resolution or chiral stationary phase (CSP) chromatography. For enantiomeric excess (ee) determination, polarimetry coupled with chiral HPLC (e.g., Chiralpak AD-H column, heptane/isopropanol mobile phase) provides robust results. Computational modeling (DFT or molecular docking) can predict preferred enantiomer interactions with biological targets, as demonstrated in studies of structurally related allylic alcohols .
What crystallographic techniques are suitable for determining the solid-state structure of this compound?
Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallization via slow evaporation in a hexane/dichloromethane mixture often yields high-quality crystals. SHELXL or SHELXS programs are widely used for structure refinement, particularly for resolving hydrogen bonding networks and confirming the spatial arrangement of the propenol chain and isopropylphenyl group . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.
How does the compound’s allylic alcohol moiety influence its reactivity in hydrogenation or oxidation reactions?
Advanced Research Question
The allylic alcohol’s conjugated system allows selective hydrogenation of the double bond while preserving the hydroxyl group. Lindlar catalysts (palladium/calcium carbonate) or homogeneous Ru complexes enable partial hydrogenation to saturated alcohols without over-reduction . Oxidation with MnO₂ or Dess-Martin periodinane converts the alcohol to a ketone, but competing epoxidation of the double bond may occur if peroxides are present. Mechanistic studies using NMR or in situ IR spectroscopy are recommended to monitor intermediates .
What in vitro assays are appropriate for evaluating the biological activity of this compound?
Basic Research Question
Immunomodulatory activity can be assessed via phagocytosis assays (e.g., macrophage uptake of fluorescent particles) as performed on structurally similar phenylbutenoid compounds from Zingiber cassumunar . Cytotoxicity screening (MTT assay) and COX-2 inhibition studies are also relevant. For receptor-binding studies, surface plasmon resonance (SPR) or fluorescence polarization assays provide kinetic data.
How can computational methods predict the compound’s pharmacokinetic properties?
Advanced Research Question
Molecular dynamics (MD) simulations and QSAR models estimate logP, bioavailability, and blood-brain barrier permeability. Tools like SwissADME or Schrödinger’s QikProp predict metabolic stability, highlighting susceptibility to cytochrome P450 oxidation at the allylic position . Docking studies with enzymes (e.g., CYP3A4) or transporters (e.g., P-glycoprotein) refine predictions of drug-drug interactions.
What analytical techniques confirm the compound’s purity and structural integrity?
Basic Research Question
1H/13C NMR confirms regiochemistry (e.g., double bond position at C3) and hydroxyl proton coupling. GC-MS or LC-HRMS (ESI+) validates molecular weight (expected [M+H]+ at m/z 205.16). Purity >98% is achievable via preparative HPLC (C18 column, acetonitrile/water gradient). FT-IR identifies functional groups (O-H stretch ~3350 cm⁻¹, C=C stretch ~1650 cm⁻¹) .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
Batch-to-batch consistency requires strict control of reaction exotherms during condensation. Continuous-flow systems minimize side reactions (e.g., polymerization of the allylic alcohol). Catalyst recovery (e.g., Pd/C filtration) and solvent recycling (e.g., ethanol distillation) improve sustainability. Process analytical technology (PAT), such as in-line FT-IR, ensures real-time monitoring of critical parameters .
How does the isopropylphenyl substituent affect the compound’s physicochemical properties?
Basic Research Question
The bulky isopropyl group enhances lipophilicity (logP ~3.2), improving membrane permeability but reducing aqueous solubility. Substituent orientation (para vs. meta) influences π-π stacking in crystal lattices, as observed in SC-XRD studies of biphenyl analogs . Steric effects also modulate reactivity in nucleophilic additions or cycloadditions.
What strategies mitigate racemization during derivatization of the chiral alcohol center?
Advanced Research Question
Low-temperature reactions (<0°C) and non-polar solvents (e.g., toluene) suppress racemization. Protecting groups (e.g., TBS ethers) stabilize the alcohol during transformations. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Noyori hydrogenation) preserve stereochemistry. Chiral SFC (supercritical fluid chromatography) monitors enantiopurity post-synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
